molecular formula C22H26N4O3S B5357092 5,5-dimethyl-14-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

5,5-dimethyl-14-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

Cat. No.: B5357092
M. Wt: 426.5 g/mol
InChI Key: IDGSORZZYUMNCD-UHFFFAOYSA-N
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Description

The compound 5,5-dimethyl-14-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one is a complex organic molecule that features a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-14-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one typically involves multi-step organic synthesis The process begins with the preparation of key intermediates, such as 4-methylpiperidine and various triazine derivatives These intermediates are then subjected to cyclization reactions under controlled conditions to form the tetracyclic core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-14-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one: can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

5,5-dimethyl-14-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one: has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound could be used as a precursor for the synthesis of more complex molecules or as a functional material in various industrial applications.

Mechanism of Action

The mechanism by which 5,5-dimethyl-14-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The compound’s multiple functional groups allow for a range of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperidine: A simpler analog that lacks the complex tetracyclic structure but shares the piperidine ring.

    1,3,5-triazine derivatives: Compounds with similar triazine cores but different substituents.

    Tetrazole-containing compounds: Molecules that feature tetrazole rings, which are known for their biological activity.

Uniqueness

The uniqueness of 5,5-dimethyl-14-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one lies in its complex tetracyclic structure and the presence of multiple functional groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-14-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-13-4-6-25(7-5-13)17(27)10-26-12-23-18-15-8-14-11-29-22(2,3)9-16(14)24-20(15)30-19(18)21(26)28/h8,12-13H,4-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGSORZZYUMNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)SC4=C3C=C5COC(CC5=N4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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